molecular formula C9H11NS B12952836 2-(tert-Butyl)-5-ethynylthiazole

2-(tert-Butyl)-5-ethynylthiazole

Cat. No.: B12952836
M. Wt: 165.26 g/mol
InChI Key: PLBKUGRZUWGANS-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-ethynylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl and ethynyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-ethynylthiazole typically involves the reaction of tert-butylthiazole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-ethynylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated thiazoles.

Scientific Research Applications

2-(tert-Butyl)-5-ethynylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-ethynylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance due to tert-butyl groups.

    tert-Butyl bromoacetate: An ester with a tert-butyl group, used in organic synthesis.

    2-(N-tert-butoxycarbonylamino)-3-methylpyridine: A pyridine derivative with a tert-butyl group.

Uniqueness

2-(tert-Butyl)-5-ethynylthiazole is unique due to the presence of both the ethynyl and tert-butyl groups, which impart distinct chemical reactivity and steric properties. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

2-tert-butyl-5-ethynyl-1,3-thiazole

InChI

InChI=1S/C9H11NS/c1-5-7-6-10-8(11-7)9(2,3)4/h1,6H,2-4H3

InChI Key

PLBKUGRZUWGANS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C#C

Origin of Product

United States

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